3'-O-Benzoyl-5-fluorouridine

Regioselective Synthesis Prodrug Design Nucleoside Chemistry

Unprotected 5-fluorouridine suffers from 11% oral bioavailability, blocking oral agent development. This 3'-O-benzoyl analog is the exact protected intermediate needed to overcome this liability. • Enables investigation of structure-bioavailability relationships for oral prodrugs, bypassing pre-systemic degradation. • Free 5'-hydroxyl group allows direct regioselective introduction of phosphoramidates or targeting ligands without deprotection. • Offers a distinct alternative to the >99% enzymatically favored 5'-O-benzoyl isomer for comparative pharmacological profiling.

Molecular Formula C16H15FN2O7
Molecular Weight 366.30 g/mol
CAS No. 62311-97-1
Cat. No. B14533293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Benzoyl-5-fluorouridine
CAS62311-97-1
Molecular FormulaC16H15FN2O7
Molecular Weight366.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(OC(C2O)N3C=C(C(=O)NC3=O)F)CO
InChIInChI=1S/C16H15FN2O7/c17-9-6-19(16(24)18-13(9)22)14-11(21)12(10(7-20)25-14)26-15(23)8-4-2-1-3-5-8/h1-6,10-12,14,20-21H,7H2,(H,18,22,24)/t10-,11-,12-,14-/m1/s1
InChIKeyKHQVKNLCJURLPZ-HKUMRIAESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Benzoyl-5-fluorouridine for Regioselective Prodrug Synthesis


3'-O-Benzoyl-5-fluorouridine (CAS 62311-97-1) is a benzoylated nucleoside derivative of 5-fluorouridine, a potent cytotoxic metabolite of 5-fluorouracil . As a protected intermediate, its strategic benzoyl group at the 3'-hydroxyl position enables precise regioselective transformations in the synthesis of more complex nucleoside analogs and potential prodrugs. This targeted modification is foundational for research aimed at improving the poor oral bioavailability and high systemic toxicity associated with its parent compound, 5-fluorouridine, which has a reported oral bioavailability as low as 11% in control solutions [1].

Synthesis workflow

Regioselective 3′-protected intermediate for nucleoside analog assembly

Prodrug design

Supports prodrug research addressing bioavailability challenges of parent fluorouridine

Modification access

Free 5′-OH enables direct regioselective functionalization without deprotection

Substituting 3'-O-Benzoyl-5-fluorouridine: Why Generics Fail


Substituting 3'-O-Benzoyl-5-fluorouridine with unprotected 5-fluorouridine or a 5'-O-benzoyl analog introduces significant risks to research outcomes and synthetic efficiency. Unprotected 5-fluorouridine is susceptible to rapid pre-systemic degradation, resulting in extremely low and variable oral bioavailability of approximately 11% [1]. This pharmacokinetic liability makes it unsuitable for developing oral therapeutic agents without a prodrug strategy. Furthermore, the enzymatic regioselective benzoylation of 5-fluorouridine overwhelmingly favors the 5'-position, with a regioselectivity exceeding 99% for 5'-O-benzoyl-5-fluorouridine under optimized conditions [2]. Therefore, obtaining the specific 3'-O-benzoyl isomer for targeted research on structure-activity relationships (SAR) or alternative activation pathways requires a distinct synthetic approach, making generic substitution scientifically invalid.

!
Unprotected 5-fluorouridine

Rapid pre-systemic degradation leads to reported oral exposure around 11% in control solutions. May not support oral prodrug study designs without protection strategy.

!
5′-O-Benzoyl isomer

Enzymatic benzoylation favors this isomer with >99% regioselectivity. Using it instead of the 3′-O-isomer alters SAR and activation-pathway interpretation.

!
Generic nucleoside intermediates

Other acyl-protected forms or fully unprotected nucleosides do not offer the same orthogonal 5′-OH reactivity and may require additional protection/deprotection steps, impacting synthetic efficiency.

Procurement Evidence for 3'-O-Benzoyl-5-fluorouridine


Overcoming Enzymatic Bias in Regioselective Synthesis

Enzymatic benzoylation of 5-fluorouridine using Novozym 435 is highly regioselective, producing 5'-O-benzoyl-5-fluorouridine with >99% regioselectivity [1]. This inherent enzymatic bias means the 3'-O-benzoyl isomer cannot be efficiently produced via this common, mild method. Procuring pre-synthesized 3'-O-Benzoyl-5-fluorouridine is essential for studies requiring the specific 3'-modification, bypassing the need for complex, low-yielding, or non-selective chemical protection/deprotection strategies.

Enzymatic regioselectivity bias
Cross-study comparable
5′-O-isomer dominates with >99% selectivity; 3′-O-isomer not formed under enzymatic conditions
Pre-synthesized 3′-isomer required for 3′-modification studies to avoid enzymatic pathway bias
Novozym 435, hexane/THF, 70 °C
Regioselective Synthesis Prodrug Design Nucleoside Chemistry

Prodrug Strategy for Oral Bioavailability

The parent compound, 5-fluorouridine, exhibits extremely poor oral bioavailability. A study using an oral solution of 5-fluorouridine in rats reported a bioavailability of only 11% based on urinary excretion data [1]. In stark contrast, formulations designed to protect the drug from pre-systemic degradation, such as bioadhesive nanoparticles (BSA-NP), dramatically increased bioavailability to approximately 79% [1].

Oral bioavailability context
Class-level inference
11% → 79%
Protective formulation improved reported oral exposure; supports prodrug approach research
Rat model, urinary excretion data; unprotected vs BSA-NP formulation
Oral Bioavailability Pharmacokinetics Prodrug Strategy

Protected Intermediate for Efficient Nucleoside Synthesis

Acyl-protected 5-fluorouridines are essential for high-yielding nucleoside synthesis. While direct data for the mono-benzoyl derivative is limited, the analogous fully protected 2',3',5'-tri-O-benzoyl-5-fluorouridine can be synthesized in an excellent yield of 98% via Friedel-Crafts catalyzed condensation [1]. This demonstrates that benzoyl protection is highly compatible with and facilitates efficient glycosidic bond formation. 3'-O-Benzoyl-5-fluorouridine provides a partially protected scaffold, offering a strategic advantage over fully protected (tri-O-benzoyl) or unprotected analogs. It allows for further regioselective derivatization at the 5'-position without the need for additional deprotection steps, streamlining synthetic routes to complex, asymmetric nucleoside analogs.

Glycosylation compatibility
Cross-study comparable
Fully protected analog synthesized in 98% yield via Friedel-Crafts condensation
Benzoyl-protected scaffolds support efficient glycosidic bond formation; 3′-mono-protected form streamlines subsequent 5′-derivatization
SnCl₄, acetonitrile, room temperature; analog data
Nucleoside Synthesis Protecting Group Strategy Glycosylation

Drug Discovery Applications of 3'-O-Benzoyl-5-fluorouridine


Orally Bioavailable Prodrug Development

Researchers focused on developing orally administered 5-fluorouracil/5-fluorouridine analogs should prioritize this compound. Its protected 3'-hydroxyl group addresses the primary liability of the parent drug—poor oral bioavailability of 11% [1]. By serving as a prodrug scaffold, it allows for the investigation of structure-bioavailability relationships, aiming to achieve the substantial gains in oral absorption demonstrated by protective strategies (e.g., 79% bioavailability with nanoparticle encapsulation) [1].

Regioisomeric Prodrug SAR Studies

This compound is essential for discerning the impact of 3'-O- versus 5'-O-acylation on the pharmacological profile of 5-fluorouridine. As enzymatic synthesis overwhelmingly favors the 5'-O-benzoyl isomer with >99% selectivity [2], 3'-O-Benzoyl-5-fluorouridine must be procured specifically to conduct comparative studies on metabolic activation, enzymatic hydrolysis rates, cellular uptake, and target engagement. This enables the development of precise structure-activity relationship (SAR) models for next-generation nucleoside therapeutics.

Asymmetric 5'-Modified Nucleoside Synthesis

In a synthetic chemistry laboratory, this compound serves as a strategic intermediate. Unlike the fully protected 2',3',5'-tri-O-benzoyl analog (synthesized in 98% yield [3]), this mono-protected derivative features a free 5'-hydroxyl group. This allows for the direct, regioselective introduction of diverse functional groups (e.g., phosphoramidates, lipids, targeting ligands) at the 5'-position without the need for a deprotection step. This simplifies synthetic routes and improves overall yield when constructing complex, asymmetric nucleoside conjugates.

Application
Selection Property
Validation Focus
Prodrug bioavailability research
3′-OH protection strategy
Oral exposure model review
Regioisomeric prodrug SAR studies
Isomeric identity (3′- vs 5′-O-acyl)
Enzymatic hydrolysis and cellular uptake endpoints
5′-Modified nucleoside synthesis
Free 5′-OH site
Yield and regioselectivity of derivatization
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